An In-depth Technical Guide to 4,5-Dibromo-2-fluorobenzaldehyde
An In-depth Technical Guide to 4,5-Dibromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that presents a unique substitution pattern of significant interest in medicinal chemistry and materials science. Its structure, featuring two bromine atoms and a fluorine atom on the benzaldehyde scaffold, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these halogens can profoundly influence the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable building block for the exploration of novel chemical entities. This guide provides a comprehensive overview of the available technical information for 4,5-Dibromo-2-fluorobenzaldehyde, including its chemical identity, physicochemical properties, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical Identity and Physicochemical Properties
The fundamental identification and key physicochemical properties of 4,5-Dibromo-2-fluorobenzaldehyde are summarized in the table below. It is important to note that while the CAS number has been assigned, detailed experimental data for this specific isomer is not extensively reported in peer-reviewed literature. The information presented is primarily sourced from chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1807181-56-1 | [1][2] |
| Molecular Formula | C₇H₃Br₂FO | [1][2] |
| Molecular Weight | 281.91 g/mol | [1][2] |
| IUPAC Name | 4,5-dibromo-2-fluorobenzaldehyde | [1][2] |
| SMILES | O=Cc1cc(Br)c(Br)cc1F | [2] |
| Appearance | Not specified (likely a solid) | |
| Purity | ~95% | [1][2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis and Reactivity
Hypothetical Synthetic Workflow:
Caption: A plausible synthetic route to 4,5-Dibromo-2-fluorobenzaldehyde.
The reactivity of 4,5-Dibromo-2-fluorobenzaldehyde is dictated by its functional groups:
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Aldehyde Group: This group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, Knoevenagel) and reductive aminations to form substituted benzylamines.
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Bromo Substituents: The bromine atoms are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse carbon-based moieties.
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Fluoro Substituent: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring and can enhance the metabolic stability of derivative compounds.[3]
Potential Applications in Drug Discovery
While specific biological activities of 4,5-Dibromo-2-fluorobenzaldehyde are not yet reported, its structural motifs are prevalent in many biologically active compounds. The strategic incorporation of fluorine and bromine atoms is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile.[3][4]
1. Scaffold for Novel Heterocycles: The aldehyde functionality serves as a key starting point for the synthesis of various heterocyclic systems, which form the core of many pharmaceuticals. For instance, condensation with amines or hydrazines can lead to the formation of imines and hydrazones, which are precursors to a variety of nitrogen-containing heterocycles.
2. Modulation of Physicochemical Properties:
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Fluorine: The introduction of a fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism.[3] It can also enhance binding affinity to target proteins through favorable electrostatic interactions and alter the pKa of nearby functional groups.
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Bromine: Bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. They also increase lipophilicity, which can affect cell permeability and plasma protein binding.
3. Use in Fragment-Based Drug Discovery: As a polysubstituted aromatic compound, 4,5-Dibromo-2-fluorobenzaldehyde could serve as a valuable fragment for screening against biological targets. The multiple functional groups provide handles for fragment elaboration and optimization of initial hits.
Illustrative Reaction Scheme for Derivatization:
Caption: Potential derivatization pathways for 4,5-Dibromo-2-fluorobenzaldehyde.
Safety and Handling
A specific safety data sheet (SDS) for 4,5-Dibromo-2-fluorobenzaldehyde is not widely available. However, based on the safety information for structurally similar compounds like other brominated and fluorinated benzaldehydes, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
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Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[5]
Conclusion
4,5-Dibromo-2-fluorobenzaldehyde is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed research on this specific isomer is currently limited, its structural features suggest a wide range of possible applications in the development of novel pharmaceuticals and functional materials. The presence of multiple, reactive halogen substituents, combined with a versatile aldehyde group, provides chemists with a powerful tool for creating diverse and complex molecules. As synthetic methodologies advance, it is likely that the utility of such polysubstituted aromatic compounds will be further explored, leading to new discoveries in drug development and beyond.
References
- Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde.
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PubChem. 5-Bromo-2-fluorobenzaldehyde. Retrieved January 2, 2026, from [Link]
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Tanski, J. M., & Tureski, R. E. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]
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Yasmin, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(7), 3029. [Link]
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Jackson, J. A., & J., S. G. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(10), 5037-5063. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4,5-Dibromo-2-fluorobenzaldehyde 95% | CAS: 1807181-56-1 | AChemBlock [achemblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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